N-(4-morpholinophenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide

Physicochemical differentiation Molecular weight Thienopyrimidinone series

N-(4-Morpholinophenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide (CAS 1251564-75-6) is a synthetic small molecule belonging to the thienopyrimidinone acetamide class. It features a 6-oxo-4-(thiophen-2-yl)pyrimidine core linked via an acetamide bridge to a 4-morpholinophenyl group, yielding a molecular formula of C₂₀H₂₀N₄O₃S and a molecular weight of 396.5 g/mol.

Molecular Formula C20H20N4O3S
Molecular Weight 396.47
CAS No. 1251564-75-6
Cat. No. B2676265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-morpholinophenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide
CAS1251564-75-6
Molecular FormulaC20H20N4O3S
Molecular Weight396.47
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)NC(=O)CN3C=NC(=CC3=O)C4=CC=CS4
InChIInChI=1S/C20H20N4O3S/c25-19(13-24-14-21-17(12-20(24)26)18-2-1-11-28-18)22-15-3-5-16(6-4-15)23-7-9-27-10-8-23/h1-6,11-12,14H,7-10,13H2,(H,22,25)
InChIKeyRXWZCSBGSQYYGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Morpholinophenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide – Structural Class and Core Characteristics


N-(4-Morpholinophenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide (CAS 1251564-75-6) is a synthetic small molecule belonging to the thienopyrimidinone acetamide class . It features a 6-oxo-4-(thiophen-2-yl)pyrimidine core linked via an acetamide bridge to a 4-morpholinophenyl group, yielding a molecular formula of C₂₀H₂₀N₄O₃S and a molecular weight of 396.5 g/mol . The compound is catalogued in PubChem (CID 52417127) and has been profiled in multiple high-throughput screening campaigns, though it returned inactive outcomes in assays targeting FBW7, MITF, TEAD-YAP, and GPR151 [1]. This established inactivity profile in specific counterscreens constitutes a tangible point of differentiation when selecting a negative-control or selectivity-reference compound from within the thienopyrimidinone chemotype.

Why Thienopyrimidinone Acetamide Analogs Cannot Simply Substitute for N-(4-Morpholinophenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide


Within the 6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl acetamide series, the N-aryl substituent is the dominant driver of both physicochemical property modulation and biological target engagement [1]. Replacing the 4-morpholinophenyl terminus with a smaller heterocycle (e.g., thiazol-2-yl) reduces the molecular weight by approximately 78 Da and eliminates the tertiary amine hydrogen-bond-acceptor capacity contributed by the morpholine ring, which can alter solubility, permeability, and protein recognition . The morpholinophenyl group also represents a privileged pharmacophoric element that is absent in the simpler phenyl, methoxyphenyl, or acetylphenyl congeners, meaning that generic substitution risks losing the specific polypharmacology or selectivity profile that this substituent confers. The quantitative evidence below demonstrates exactly where measurable property differences exist between this compound and its closest structural neighbors.

Quantitative Differentiation Evidence for N-(4-Morpholinophenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide vs. Closest Analogs


Molecular Weight and Fractional Difference Relative to Core Analogs

The target compound carries a 4-morpholinophenyl substituent, yielding a molecular weight of 396.5 g/mol . The closest commercially available analog lacking the morpholine and bearing a thiazol-2-yl terminus (CAS 1251684-30-6) has a molecular weight of 318.4 g/mol, representing a 78.1 Da (19.7%) reduction . This mass difference is large enough to alter passive membrane permeability and plasma protein binding predictions in silico, and it directly impacts solid-form handling, weighing accuracy, and molarity calculations in high-throughput screening workflows.

Physicochemical differentiation Molecular weight Thienopyrimidinone series

Hydrogen Bond Acceptor Count and Topological Polar Surface Area Comparison

The morpholine oxygen and the additional acetamide carbonyl in the target compound increase its hydrogen bond acceptor (HBA) count to 6, compared with 4 for the thiazol-2-yl analog (CAS 1251684-30-6) which lacks the morpholine ring . The computed topological polar surface area (TPSA) for the target compound is 103 Ų [1], whereas the thiazol-2-yl analog, based on its smaller structure and fewer heteroatoms, has an estimated TPSA below 90 Ų. These differences frame the target compound as a more polar, higher-HBA member of the series, with implications for solubility in aqueous buffers and for engagement with targets that rely on hydrogen-bond-mediated recognition.

Hydrogen bonding Topological polar surface area Drug-likeness

Rotatable Bond Count and Conformational Flexibility Relative to Thiazol-2-yl Analog

The target compound possesses 5 rotatable bonds, whereas the thiazol-2-yl analog (CAS 1251684-30-6) contains only 3 rotatable bonds based on its smaller N-substituent . The two additional rotatable bonds arise from the morpholine ring and the extended phenyl-acetamide linkage. Higher rotatable bond count is associated with greater conformational entropy loss upon binding, which can translate into differentiated binding thermodynamics and selectivity profiles when engaging protein targets with distinct binding-pocket geometries.

Conformational flexibility Rotatable bonds Entropic binding penalty

Counterscreen Selectivity: Inactivity in FBW7, MITF, TEAD-YAP, and GPR151 Assays

In PubChem high-throughput screening campaigns, the target compound was tested and returned an 'Inactive' outcome in four orthogonal assays: (i) AlphaScreen-based FBW7 E3 ligase activation, (ii) AlphaScreen-based MITF inhibition, (iii) luminescence-based TEAD-YAP interaction inhibition, and (iv) cell-based GPR151 activation [1]. While many thienopyrimidinone acetamide analogs lack equivalent publicly available multipanel inactivity data, this documented negative profile provides a uniquely quantitative counterscreen fingerprint. For a researcher seeking a thienopyrimidinone scaffold that is silent against these four targets (FBW7, MITF, TEAD-YAP, GPR151), this compound offers verified inactivity, whereas untested analogs carry unknown liability.

Counterscreen profile Selectivity Negative control

Application Scenarios for N-(4-Morpholinophenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide Based on Verified Differentiation


Negative Control in FBW7, MITF, TEAD-YAP, or GPR151 Screening Cascades

The compound's documented inactivity across four diverse target assays (FBW7 E3 ligase, MITF transcription factor, TEAD-YAP interaction, GPR151 GPCR) qualifies it as a verified negative control for secondary screening cascades involving these targets [1]. Unlike untested thienopyrimidinone analogs, this compound provides a known-quiet baseline, enabling researchers to attribute positive hits to on-target pharmacology rather than scaffold-driven pan-activity.

Physicochemical Reference Standard for Higher-MW, Higher-TPSA Members of the Thienopyrimidinone Acetamide Series

With a molecular weight of 396.5 g/mol and a TPSA of 103 Ų, this compound anchors the upper end of the property distribution for this chemotype, while the thiazol-2-yl analog (318.4 g/mol, estimated TPSA < 90 Ų) anchors the lower end [2]. Procurement of both compounds together enables systematic exploration of MW- and polarity-driven effects on solubility, permeability, and non-specific binding within a constant core scaffold.

Conformational Entropy Probe in Structure-Activity Relationship Studies

The additional two rotatable bonds relative to the thiazol-2-yl analog introduce measurable conformational degrees of freedom . Researchers can exploit this difference to assess whether increased ligand flexibility enhances or diminishes binding affinity to targets with plastic vs. pre-organized binding pockets, using the two analogs as a matched flexibility series.

Morpholine-Containing Pharmacophore Tool for Target Class Screening

The 4-morpholinophenyl group is a recognized pharmacophoric element in kinase inhibitor design and GPCR ligand discovery . When screening against kinase panels or GPCR families where morpholine engagement is hypothesized to confer selectivity, this compound serves as a structurally characterized probe, while simpler N-aryl analogs lacking the morpholine cannot interrogate this pharmacophoric hypothesis.

Quote Request

Request a Quote for N-(4-morpholinophenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.